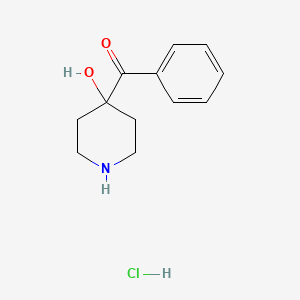

(4-Hydroxypiperidin-4-yl)-phenylmethanone;hydrochloride

Description

(4-Hydroxypiperidin-4-yl)-phenylmethanone hydrochloride is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a phenylmethanone moiety. This compound belongs to a class of small molecules frequently utilized as intermediates in pharmaceutical synthesis due to their versatile scaffold for functionalization .

Properties

CAS No. |

61714-99-6 |

|---|---|

Molecular Formula |

C12H16ClNO2 |

Molecular Weight |

241.71 g/mol |

IUPAC Name |

(4-hydroxypiperidin-4-yl)-phenylmethanone;hydrochloride |

InChI |

InChI=1S/C12H15NO2.ClH/c14-11(10-4-2-1-3-5-10)12(15)6-8-13-9-7-12;/h1-5,13,15H,6-9H2;1H |

InChI Key |

OFSNBGWWBKVDBR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C(=O)C2=CC=CC=C2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxypiperidin-4-yl)-phenylmethanone typically involves the reaction of 4-hydroxypiperidine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxypiperidin-4-yl)-phenylmethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a secondary alcohol.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Hydroxypiperidin-4-yl)-phenylmethanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of probes to study enzyme activity and receptor binding.

Medicine

In medicine, (4-Hydroxypiperidin-4-yl)-phenylmethanone derivatives are explored for their potential therapeutic effects. They are investigated for their anticancer, antiviral, and antibacterial properties.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of (4-Hydroxypiperidin-4-yl)-phenylmethanone involves its interaction with specific molecular targets. The hydroxyl group and the phenylmethanone moiety play crucial roles in binding to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Properties

Piperidine derivatives are often modified at the 4-position of the ring or on the aromatic substituent to tune their physicochemical and biological properties. Below is a comparative analysis of analogs:

Table 1: Comparison of Key Structural Analogs

Impact of Substituents on Physicochemical Properties

- Aryl Modifications : Methoxy or halogen substituents on the phenyl ring (e.g., in and ) enhance electronic effects, influencing binding affinity in receptor-ligand interactions .

- Salt Forms : Hydrochloride salts improve aqueous solubility and crystallinity, critical for formulation and bioavailability .

Biological Activity

(4-Hydroxypiperidin-4-yl)-phenylmethanone;hydrochloride, often referred to in the literature as a derivative of piperidine, has garnered attention for its potential biological activities, particularly in the realm of central nervous system (CNS) disorders. This compound is structurally related to other pharmacologically active substances and has been studied for its interactions with various receptors, including metabotropic glutamate receptors (mGluRs).

The biological activity of (4-Hydroxypiperidin-4-yl)-phenylmethanone;hydrochloride is primarily attributed to its role as a positive allosteric modulator (PAM) of mGluR5. Allosteric modulation involves binding to a site distinct from the active site, enhancing the receptor's response to its natural ligand, glutamate. This mechanism is crucial for therapeutic strategies targeting CNS disorders such as schizophrenia and Alzheimer's disease .

In Vitro Studies

- Receptor Interaction : Studies have demonstrated that (4-Hydroxypiperidin-4-yl)-phenylmethanone;hydrochloride interacts with the allosteric site on mGluR5, potentiating glutamate-mediated responses in both recombinant and native systems .

- Calcium Flux Assays : In experiments using HEK293 cells expressing mGluR5, the compound was shown to increase calcium mobilization in response to glutamate, indicating enhanced receptor activity .

Case Studies

A notable case study evaluated the effects of this compound on synaptic plasticity in hippocampal neurons. The results indicated that while the compound enhances mGluR5 activity, it does not significantly affect long-term potentiation (LTP) or long-term depression (LTD), suggesting a nuanced role in synaptic modulation .

Data Tables

| Compound | IC50 (nM) | Mechanism | Target |

|---|---|---|---|

| (4-Hydroxypiperidin-4-yl)-phenylmethanone;hydrochloride | 35 | Positive Allosteric Modulator | mGluR5 |

| Soticlestat | 7.4 | Selective Inhibitor | Cholesterol 24-hydroxylase |

| NCFP | 14 | Positive Allosteric Modulator | mGluR5 |

Pharmacological Profile

The pharmacological profile of (4-Hydroxypiperidin-4-yl)-phenylmethanone;hydrochloride indicates significant potential for therapeutic applications in CNS disorders due to its ability to selectively modulate receptor activity without eliciting direct agonistic effects. This selectivity may reduce side effects commonly associated with direct agonists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.